(2R)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride
Overview
Description
(2R)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride: is a selective serotonin receptor antagonist. It is primarily used in scientific research to study the role of serotonin receptors in various physiological and pathological processes. This compound is known for its high affinity and selectivity towards serotonin receptors, making it a valuable tool in neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride involves several steps, starting from commercially available precursors. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods: Industrial production of This compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: (2R)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: (2R)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride is used as a reference compound in the development of new serotonin receptor antagonists. It helps in understanding the structure-activity relationship and optimizing the pharmacological properties of new compounds.
Biology: In biological research, this compound is used to study the role of serotonin receptors in various physiological processes, including mood regulation, appetite control, and sleep-wake cycles.
Medicine: This compound is used in preclinical studies to investigate its potential therapeutic effects in conditions such as depression, anxiety, and schizophrenia. It helps in elucidating the mechanisms underlying these disorders and developing new treatment strategies.
Industry: In the pharmaceutical industry, this compound is used in the early stages of drug discovery and development to screen for new serotonin receptor antagonists with improved efficacy and safety profiles.
Mechanism of Action
(2R)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride: exerts its effects by selectively binding to serotonin receptors, particularly the 5-HT1A receptor subtype. This binding inhibits the receptor’s activity, leading to a decrease in serotonin signaling. The compound’s high affinity and selectivity for the 5-HT1A receptor make it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Comparison with Similar Compounds
WAY-100635: Another selective serotonin receptor antagonist with a similar structure and mechanism of action.
NAN-190: A compound with affinity for serotonin receptors but with a different chemical structure.
Pindolol: A non-selective serotonin receptor antagonist with additional beta-blocking properties.
Uniqueness: (2R)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride is unique due to its high selectivity and affinity for the 5-HT1A receptor, making it a preferred choice for research studies focused on this receptor subtype. Its dihydrochloride form enhances its solubility and stability, further contributing to its utility in scientific research.
Properties
IUPAC Name |
(2R)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H/t20-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGZNBYDSDEOED-FJSYBICCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H](CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149007-54-5 | |
Record name | (S)-WAY 100135 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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